1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride
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Description
“1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 953748-71-5 . It has a molecular weight of 206.29 . The IUPAC name for this compound is [2- (4-methyl-1-piperazinyl)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Mechanism of Action
Mode of Action
It’s worth noting that many piperazine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Piperazine derivatives often influence various biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.4ClH/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11;;;;/h2-4H,5-9,12H2,1H3;4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRNUGHLRPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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